molecular formula C14H19ClN2O3S B4419914 N-(tert-butyl)-2-chloro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(tert-butyl)-2-chloro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No. B4419914
M. Wt: 330.8 g/mol
InChI Key: QUWHNPBYAMZTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-chloro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, commonly known as BOC-L-Proline sulfonamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a simple and efficient method and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of BOC-L-Proline sulfonamide involves the inhibition of enzymatic activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme.
Biochemical and Physiological Effects:
BOC-L-Proline sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BOC-L-Proline sulfonamide is its high purity and efficiency of synthesis. This compound is also highly stable and can be stored for long periods without significant degradation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of BOC-L-Proline sulfonamide. One potential area of research is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Another area of research is the study of the mechanism of action of BOC-L-Proline sulfonamide in greater detail, which could lead to the identification of new targets for drug development. Additionally, the potential use of BOC-L-Proline sulfonamide in combination with other compounds for the treatment of various diseases should be explored.

Scientific Research Applications

BOC-L-Proline sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. This compound has also been studied for its potential antiviral and anticancer properties.

properties

IUPAC Name

N-tert-butyl-2-chloro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-14(2,3)16-21(19,20)12-7-6-10(9-11(12)15)17-8-4-5-13(17)18/h6-7,9,16H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHNPBYAMZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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